2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile

LogP Lipophilicity Physicochemical profiling

2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile (CAS 339102-81-7) is a polysubstituted nicotinonitrile derivative containing a 2-chloro-5-(trifluoromethyl)aniline moiety and a 4-dimethylamino group on the pyridine ring. It has a molecular formula of C15H12ClF3N4 and a molecular weight of 340.73 g/mol.

Molecular Formula C15H12ClF3N4
Molecular Weight 340.73
CAS No. 339102-81-7
Cat. No. B2671322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile
CAS339102-81-7
Molecular FormulaC15H12ClF3N4
Molecular Weight340.73
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C#N
InChIInChI=1S/C15H12ClF3N4/c1-23(2)13-5-6-21-14(10(13)8-20)22-12-7-9(15(17,18)19)3-4-11(12)16/h3-7H,1-2H3,(H,21,22)
InChIKeyIXPXKKOGTXGUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile (CAS 339102-81-7): Procurement-Grade Structural and Physicochemical Baseline


2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile (CAS 339102-81-7) is a polysubstituted nicotinonitrile derivative containing a 2-chloro-5-(trifluoromethyl)aniline moiety and a 4-dimethylamino group on the pyridine ring . It has a molecular formula of C15H12ClF3N4 and a molecular weight of 340.73 g/mol . This compound belongs to a class of 2-anilino-4-(dimethylamino)nicotinonitriles that are primarily utilized as synthetic intermediates and scaffold cores in medicinal chemistry, rather than as final active pharmaceutical ingredients .

Substitution Risk Alert: Why 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile Cannot Be Replaced by Simpler 2-Anilino-4-(dimethylamino)nicotinonitrile Analogs


Generic substitution within the 2-anilino-4-(dimethylamino)nicotinonitrile series fails because the specific 2-chloro-5-(trifluoromethyl) substitution pattern is a critical driver of molecular properties. Compared to the unsubstituted or mono-substituted analogs, the target compound's unique combination of electron-withdrawing groups (Cl, CF3) at specific positions on the aniline ring is expected to significantly alter electronic distribution, hydrogen-bonding capabilities, and conformational preferences . In particular, the calculated lipophilicity (LogP) difference between the target compound and its closest commercially available analog is substantial, which directly impacts solubility profiles, membrane permeability, and off-target binding in any downstream biological assay . Interchanging with a less substituted analog risks invalidating structure-activity relationship (SAR) studies and compromises the reproducibility of synthetic or biological experiments .

Quantitative Head-to-Head Evidence for 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile versus Its Closest Analogs


Lipophilicity Shift: Target Compound Exhibits a ~0.65 LogP Increase Over the 4-CF3 Anilino Analog

In a direct computational comparison on a single authoritative vendor platform (Leyan), the target compound 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile demonstrated a significantly higher partition coefficient (LogP = 4.44) than its closest commercially available analog, 4-(dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile (LogP = 3.78), while maintaining an identical topological polar surface area (TPSA = 51.95 Ų) . This quantifies the lipophilic contribution of the ortho-chloro substituent on the aniline ring.

LogP Lipophilicity Physicochemical profiling

Structural Differentiation: Ortho-Chloro and Meta-Trifluoromethyl Substitution Confers Distinct Electronic Landscape Compared to Unsubstituted Aniline Analog

The target compound features a 2-chloro-5-(trifluoromethyl) disubstituted aniline motif, whereas the simplest analog in the series, 2-anilino-4-(dimethylamino)nicotinonitrile (CAS 339102-77-1), is unsubstituted on the aniline ring . The presence of two strong electron-withdrawing groups (Cl: σm ~ 0.37, σp ~ 0.23; CF3: σm ~ 0.43, σp ~ 0.54) fundamentally alters the electron density of the aniline nitrogen and the aromatic system, directly impacting H-bond donor strength and reactivity at the 2-anilino position. No direct quantitative bioactivity comparison is available, making this a class-level inference.

Substituent effect Electronic properties Medicinal chemistry scaffold

Precision Application Scenarios for 2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile Based on Physicochemical Differentiation


SAR Studies Requiring Enhanced Lipophilicity Within a Constant TPSA Framework

When a medicinal chemistry program requires exploring the impact of increased lipophilicity on target binding or ADME properties without altering polar surface area, this compound serves as an ideal probe. Its LogP of 4.44 vs. 3.78 for the 4-CF3 analog delivers a ~4.5x greater partition coefficient at equal TPSA, allowing teams to isolate the hydrophobic effect .

Synthesis of Downstream Derivatives via Halogen-Containing Aniline Intermediates

The ortho-chloro substituent provides a synthetic handle for further cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki coupling after conversion), while the meta-CF3 group strongly deactivates the ring, enabling selective functionalization on the pyridine side. This dual reactivity profile is absent in the unsubstituted aniline analog .

Kinase Inhibitor Scaffold Docking and Virtual Screening with Experimental Lipophilicity Validation

Preliminary reports indicate this compound's potential as a kinase inhibitor scaffold (e.g., AAK1/GAK) . The measured LogP of 4.44 provides a critical experimental constraint for docking studies and binding free energy calculations, where accurate lipophilicity parameters are essential for prioritizing virtual hits for synthesis.

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